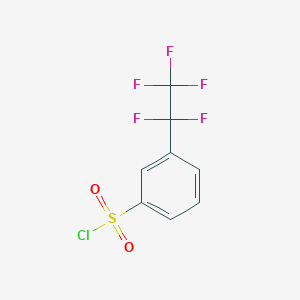

3-(Pentafluoroethyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Microwave-Assisted Sulfonylation Reactions

Microwave (MW) irradiation has been utilized to facilitate solvent-free sulfonylation of benzene and its derivatives, indicating an efficient method for the synthesis of aryl sulfones under catalyst-free conditions. This process benefits from the selective interaction of MWs with polar species present in the reaction, showcasing an innovative approach to chemical synthesis that could potentially apply to the use of 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride (Marquié, Laporterie, Dubac, Roques, Desmurs, 2001).

Catalytic Systems for Synthesis of Benzimidazoles

Sulfonic acid functionalized imidazolium salts in combination with FeCl3 have shown to be novel and highly efficient catalytic systems for the synthesis of benzimidazole derivatives at room temperature. These systems efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, suggesting potential for the synthesis of complex organic molecules where 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride could play a role (Khazaei et al., 2011).

Ionic Liquids as Reaction Media

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reaction presents an unconventional reaction medium and catalyst. This method has demonstrated enhanced reactivity and almost quantitative yields of diaryl sulfones, underlining the potential for ionic liquids to facilitate reactions involving sulfonyl chlorides like 3-(Pentafluoroethyl)benzene-1-sulfonyl chloride (Nara, Harjani, Salunkhe, 2001).

Synthesis of Electrolyte Additives and Drug Synthesis

A method for the one-step formation of sultones from α,ω-alkenols and trifluoromethylsulfonyl chloride using a photo-redox-catalyzed procedure has been described. The resulting fluorinated sultones are considered attractive for potential applications as electrolyte additives or structural motifs in drug synthesis, demonstrating the utility of sulfonyl chloride derivatives in the synthesis of functionally diverse chemical compounds (Rawner et al., 2016).

Carbonic Anhydrase Inhibitors

Sulfonamide-bearing azaheterocyclic Schiff base derivatives synthesized as carbonic anhydrase inhibitors highlight the role of sulfonyl chlorides in medicinal chemistry. The study demonstrates that these compounds, derived from reactions involving substituted benzene sulfonyl chlorides, exhibit significant inhibitory effects on carbonic anhydrase activity, offering insights into the development of new therapeutic agents (Abas et al., 2020).

properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5O2S/c9-17(15,16)6-3-1-2-5(4-6)7(10,11)8(12,13)14/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFULFJADLDWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2-Hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B2940849.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2940857.png)

![ethyl 2-[2-(butanethioylimino)-3-methyl-1,3-thiazol-4(3H)-yl]acetate](/img/structure/B2940866.png)